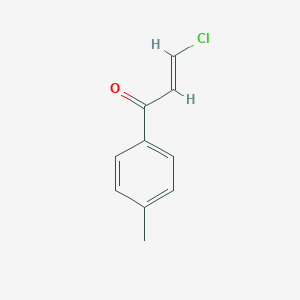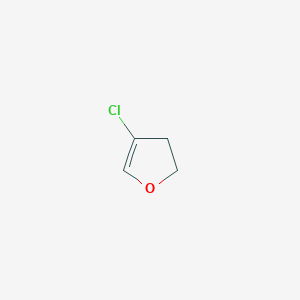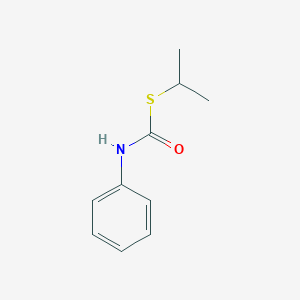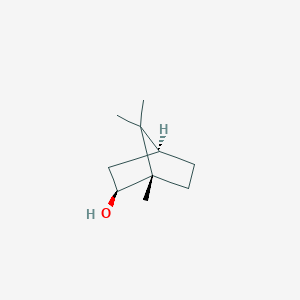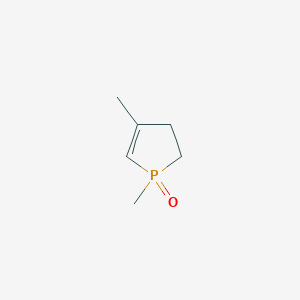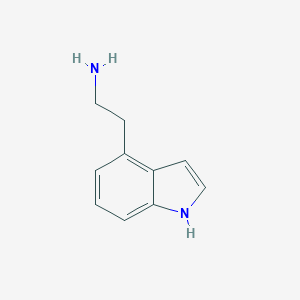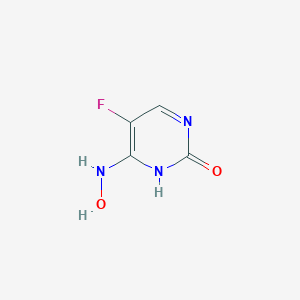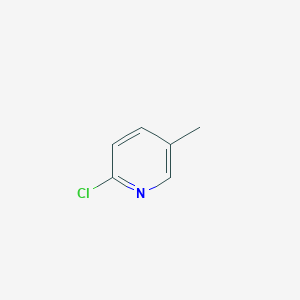
2-氯-5-甲基吡啶
描述
2-Chloro-5-methylpyridine is a compound that is structurally related to various pyridine derivatives, which have been extensively studied due to their interesting chemical and physical properties, as well as their potential applications in different fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 2-Chloro-5-methylpyridine, they do provide insights into similar compounds that can help infer the properties and reactivity of 2-Chloro-5-methylpyridine.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions starting from simple precursors. For instance, an improved synthesis route for 2-chloro-3-amino-4-methylpyridine, a compound structurally similar to 2-Chloro-5-methylpyridine, has been developed, featuring a condensation reaction starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide . This suggests that the synthesis of 2-Chloro-5-methylpyridine could also be achieved through similar condensation reactions, possibly with different substituents or reaction conditions.
Molecular Structure Analysis
The molecular and crystal structures of pyridine derivatives are often characterized by X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations. For example, the crystal structures of various nitro derivatives of 2-amino-4-methylpyridine have been determined, showing that these structures are stabilized by hydrogen bonds and exhibit a layered arrangement . Similarly, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile has been analyzed using X-ray analysis, revealing the presence of hydrogen bonds and π-π stacking interactions . These findings can be extrapolated to predict that 2-Chloro-5-methylpyridine may also form stable crystalline structures with specific intermolecular interactions.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be quite diverse, depending on the substituents present on the ring. For instance, the photochemical E (trans) to Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives has been studied, indicating that the presence of a chloro and methyl group on the pyridine ring can influence the efficiency of photoisomerization reactions . Additionally, the reactivity of 5-chloro-2,4-dihydroxypyridine towards halogens and acids has been examined, suggesting that chloro-substituted pyridines can undergo electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. Vibrational, electronic, NBO, and NMR analyses provide insights into the optimized molecular structures, electronic properties, and reactivity of compounds like 2-chloro-4-nitropyridine and 2-chloro-4-methyl-5-nitropyridine . Theoretical calculations, such as density functional theory (DFT), help in understanding the stability, charge delocalization, and molecular electrostatic potentials of these molecules . The absorption and fluorescence properties of these compounds are also influenced by their structure, as seen in the study of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . These analyses can be used to predict the behavior of 2-Chloro-5-methylpyridine in various physical and chemical contexts.
科学研究应用
杀虫剂开发
2-氯-5-甲基吡啶: 用作合成杀虫剂的中间体 。它的化学性质使其能够创造出能够有效地靶向和控制害虫种群的化合物,通过保护作物免受各种害虫的侵害,为农业产业做出贡献。
医药中间体
该化合物是制药生产中的前体 。在药理活性分子中引入氯和甲基的能力使其在开发具有潜在治疗效果的新药物方面具有价值。
有机合成
在有机化学领域,2-氯-5-甲基吡啶由于其反应性而被用于各种合成反应,特别是在创建可用于进一步化学研究的复杂有机结构方面 。
材料科学
材料科学研究人员可能会使用2-氯-5-甲基吡啶来合成具有特定所需性能的新型材料,例如增强的耐用性或导电性 。
农药研究
该化合物在农药研究中的作用非常重要,因为它可以用来开发新的农药,提高作物产量和抗病性 。
染料中间体
2-氯-5-甲基吡啶: 也是生产染料的重要中间体。 它有助于创造各种色调和对不同类型织物具有亲和力的染料 。
作用机制
Target of Action
2-Chloro-5-methylpyridine is primarily used as a pesticide intermediate . .
Mode of Action
It is known to be used in the synthesis of various compounds, including 2-methylthio-5-pyridinemethylene amine, 5-methyl-2,2′-bipyridine, and 1-(5′-methyl-2,2′-bipyridin-5-yl)-2,5-dimethyl-1H-pyrrole
Result of Action
As a pesticide intermediate, it may contribute to the efficacy of the final pesticide product .
安全和危害
2-Chloro-5-methylpyridine is considered hazardous . It is combustible and can cause skin irritation, serious eye irritation, and may be harmful if swallowed or in contact with skin . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
未来方向
属性
IUPAC Name |
2-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLYOURCUVQYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342396 | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18368-64-4 | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18368-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methyl-pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methyl-pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-3-picoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Chloro-5-methylpyridine?
A1: 2-Chloro-5-methylpyridine has a molecular formula of C6H6ClN and a molecular weight of 127.57 g/mol.
Q2: What are the common synthetic routes to 2-Chloro-5-methylpyridine?
A2: Several methods have been reported for the synthesis of 2-Chloro-5-methylpyridine. Some of the common approaches include:
- Chlorination of 3-Methylpyridine-N-oxide: This method utilizes various chlorinating agents like phosphoryl chloride [], N,N-diethyl dichlorophosphoramide, dichloromethylene dimethylimmonium chloride, o-phthaloyl chloride, trifluoromethylsulfonyl chloride, and phosgene [].
- Reaction of 2-amino-5-methylpyridine with Nitrous Acid: This method involves the diazotization of 2-amino-5-methylpyridine followed by chlorination in the presence of cuprous chloride [, ].
- Reaction of Acetanilide with Phosphoryl Chloride: This method utilizes acetanilide as the starting material and reacts it with phosphoryl chloride in the presence of dimethylformamide [].
- Direct Chlorination of 3-Methylpyridine: This method involves the reaction of 3-Methylpyridine with chlorine gas in the presence of palladium chloride [].
Q3: What are the challenges associated with synthesizing 2-Chloro-5-methylpyridine?
A3: One of the main challenges is the formation of isomers, specifically 2-chloro-3-methylpyridine, during the synthesis from 3-methylpyridine-N-oxide [, , ]. Effective separation techniques are crucial to obtain high-purity 2-chloro-5-methylpyridine.
Q4: How can 2-Chloro-5-methylpyridine be isolated from its isomer, 2-chloro-3-methylpyridine?
A4: An effective isolation method involves converting 2-Chloro-5-methylpyridine into its copper(II) complex [, ]. The complex can be readily separated and subsequently hydrolyzed to obtain high-purity 2-Chloro-5-methylpyridine.
Q5: What are the main applications of 2-Chloro-5-methylpyridine?
A5: 2-Chloro-5-methylpyridine is primarily used as a building block for synthesizing various compounds, including:
- Pesticides: It serves as a precursor for several commercial insecticides, like imidacloprid [] and thiacloprid [].
- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceuticals, including α-nornicotine derivatives [] and protein kinase ERK2 inhibitors [].
- Other Applications: It is also used in the preparation of aroylthioureas with fungicidal and plant growth regulatory activities [].
Q6: Can you elaborate on the role of 2-Chloro-5-methylpyridine in the synthesis of imidacloprid?
A6: 2-Chloro-5-methylpyridine is a crucial starting material in the synthesis of imidacloprid. It is first converted to 2-chloro-5-chloromethylpyridine, which then reacts with ethylenediamine and further reacts with nitroguanidine to yield imidacloprid [].
Q7: What kind of biological activities have been reported for 2-Chloro-5-methylpyridine derivatives?
A7: 2-Chloro-5-methylpyridine derivatives have shown potential in various biological activities, including:
- Herbicidal Activity: (Z)-ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates, derived from 2-chloro-5-methylpyridine, have demonstrated promising herbicidal activity against rape (Brassica napus) [].
- Fungicidal Activity: Aroylthiourea derivatives containing 2-chloro-5-methylpyridine moiety exhibit fungicidal activity [].
- Plant Growth Regulation: Some aroylthiourea derivatives of 2-chloro-5-methylpyridine also display plant growth regulatory properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


